N-[(acetylamino)(3-nitrophenyl)methyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[acetamido-(3-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-4-3-5-10(6-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFZGJAQRCCJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253859 | |
| Record name | N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40891-08-5 | |
| Record name | N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40891-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-nitrobenzylidene bisacetamide CAS 40891-08-5 properties
An In-Depth Technical Guide to N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] (CAS 40891-08-5): Properties, Synthesis, and Research Perspectives
Abstract
This technical guide provides a comprehensive analysis of N,N′-[(3-Nitrophenyl)methylene]bis[acetamide], CAS 40891-08-5, a molecule of interest for chemical and pharmaceutical research. In the absence of extensive dedicated literature, this document synthesizes information from foundational chemical principles and data on structurally related compounds. We will explore its core chemical identity, propose a logical synthesis pathway based on its constituent moieties—3-nitrobenzaldehyde and acetamide—and discuss its physicochemical and spectroscopic properties. From the perspective of a Senior Application Scientist, this guide places a strong emphasis on postulating avenues for biological investigation, drawing parallels with known bioactive molecules that share its key structural features, such as the nitroaromatic system and the bisacetamide group. Detailed experimental protocols for synthesis and preliminary biological screening are provided to empower researchers in drug discovery and development to explore the untapped potential of this compound.
Core Molecular Identity and Physicochemical Properties
N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] is an organic compound characterized by a central methine bridge derived from 3-nitrobenzaldehyde, which is bonded to two acetamide groups. The presence of a meta-substituted nitro group on the phenyl ring is a key feature, significantly influencing the molecule's electronic properties and potential reactivity.
The fundamental properties of the compound are summarized below.[1]
| Property | Value | Source |
| CAS Registry Number® | 40891-08-5 | CAS Common Chemistry[1] |
| Canonical Name | N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] | CAS Common Chemistry[1] |
| Synonyms | N,N′-(m-nitrobenzylidene)bis-acetamide | CAS Common Chemistry[1] |
| Molecular Formula | C₁₁H₁₃N₃O₄ | CAS Common Chemistry[1] |
| Molecular Mass | 251.24 g/mol | CAS Common Chemistry[1] |
| Melting Point | 231-233 °C | CAS Common Chemistry[1] |
| Canonical SMILES | CC(=O)NC(C1=CC(=CC=C1)[O-])NC(=O)C | CAS Common Chemistry[1] |
| InChIKey | YSFZGJAQRCCJCI-UHFFFAOYSA-N | CAS Common Chemistry[1] |
Based on its structure, the compound is predicted to have low solubility in water but should be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common vehicles for in vitro biological assays.
Proposed Synthesis Pathway and Experimental Protocol
The structure of 3-nitrobenzylidene bisacetamide strongly suggests a direct synthesis via the condensation of 3-nitrobenzaldehyde with acetamide. 3-nitrobenzaldehyde is a readily available and crucial intermediate in the synthesis of various pharmaceuticals, particularly second-generation dihydropyridine calcium channel blockers.[2][3] This reaction is typically acid-catalyzed, where the protonated aldehyde carbonyl is activated for nucleophilic attack by the amide nitrogen atoms.
Caption: Proposed synthesis workflow for 3-nitrobenzylidene bisacetamide.
Detailed Synthesis Protocol
This protocol is a self-validating system designed for the synthesis and purification of the target compound.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1.51 g, 10 mmol).
-
Add acetamide (1.20 g, 20.3 mmol, ~2 equivalents).
-
Add glacial acetic acid (20 mL) as the solvent.
-
Carefully add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the 3-nitrobenzaldehyde spot indicates reaction completion (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold water until the filtrate is neutral (to remove residual acid) and then with a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification and Validation:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a purified crystalline solid.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Determine the melting point of the purified product. A sharp melting point in the expected range (231-233 °C) is a strong indicator of purity.[1]
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Postulated Research Applications and Biological Rationale
While direct biological data for 3-nitrobenzylidene bisacetamide is scarce, a scientific assessment of its structural components allows for the formulation of strong hypotheses regarding its potential applications. The molecule combines two key pharmacophores: the nitrobenzylidene moiety and the bisacetamide function.
Caption: Logical relationships between molecular moieties and potential bioactivity.
Hypothesis 1: Antibacterial Agent
The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[4] Specifically, compounds containing a nitrobenzylidene group have demonstrated potent activity. For instance, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide has shown excellent growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Acinetobacter baumannii.[5] Another derivative, 3,3'-(4-Nitrobenzylidene)-bis-(4-hydroxycoumarin), was found to exert bactericidal effects against MRSA by targeting DNA polymerase III.[6] Although our target molecule is structurally distinct, the shared 3-nitrobenzylidene core provides a strong rationale for investigating its antibacterial properties.
Hypothesis 2: Cell Differentiation Inducer
The bisacetamide portion of the molecule is structurally analogous to Hexamethylene Bisacetamide (HMBA), a well-characterized and potent inducer of erythroid differentiation in murine erythroleukemia cells.[7] HMBA and related compounds are valuable tools in cancer research for their ability to induce terminal differentiation in certain cancer cell lines, effectively halting their proliferation. The mechanism involves uptake by the cell and subsequent effects on gene expression.[7] The presence of the bisacetamide functional group in our target compound suggests it may possess similar cell-differentiating capabilities, making it a candidate for screening in oncology and developmental biology research.
Recommended Experimental Protocols for Biological Screening
To validate the hypotheses above, the following detailed, self-validating protocols are recommended.
Protocol 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This workflow determines the lowest concentration of the compound that inhibits visible bacterial growth.
-
Preparation:
-
Prepare a stock solution of 3-nitrobenzylidene bisacetamide (e.g., 10 mg/mL) in sterile DMSO.
-
Culture the test bacteria (e.g., S. aureus MRSA ATCC 43300 and E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to obtain the final inoculum of ~1 x 10⁵ CFU/mL.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of MHB to wells in columns 1-11.
-
Add 2 µL of the compound stock solution to column 1. This creates the highest starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the Negative Control (growth control, no compound).
-
Column 12 contains 200 µL of uninoculated MHB as a Sterility Control . A known antibiotic (e.g., vancomycin for MRSA) should be run on a separate row as a Positive Control .
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1-11. The final volume in each well is 200 µL.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Validation Check: The negative control (column 11) must show robust growth. The sterility control (column 12) must remain clear. The positive control antibiotic must yield an MIC within its expected range.
-
Conclusion and Future Directions
N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] (CAS 40891-08-5) is a well-defined chemical entity whose biological potential remains largely unexplored. Based on a rigorous analysis of its constituent chemical motifs, there are compelling reasons to investigate this compound for both antibacterial and cell differentiation-inducing activities. Its straightforward synthesis from common laboratory reagents makes it an accessible target for academic and industrial researchers. Future work should focus on the synthesis and purification of this molecule, followed by the systematic biological screening outlined in this guide. Subsequent studies could involve structure-activity relationship (SAR) explorations by modifying the substitution on the phenyl ring or altering the amide groups to optimize for potency and selectivity.
References
-
CAS, a division of the American Chemical Society. N,N′-[(3-Nitrophenyl)methylene]bis[acetamide]. CAS Common Chemistry. [Link]
-
Kummari, S. et al. (2020). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Scientific Reports. [Link]
-
Rehman, S. et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. 3-Nitrobenzamide. PubChem Compound Summary for CID 12576. [Link]
-
Guo, N. et al. (2015). Selective in vivo and in vitro activities of 3,3'-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistant Staphylococcus aureus by inhibition of DNA polymerase III. Scientific Reports. [Link]
-
Cheméo. 3-Nitrobenzanthrone - Chemical & Physical Properties. [Link]
-
Li, J. et al. (2005). N,N′-Bis(3-nitrobenzylidene)hydrazine. ResearchGate. [Link]
-
Ölgen, S. et al. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group. [Link]
-
Reuben, R. C. (1979). Studies on the mechanism of action of hexamethylene bisacetamide, a potent inducer of erythroleukemic differentiation. Biochimica et Biophysica Acta. [Link]
-
Mahajan, S. S. & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [Link]
-
Arshad, M. N. et al. (2011). (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E. [Link]
-
Wikipedia. 3-Nitrobenzaldehyde. [Link]
-
Bochno, M. et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
-
Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde? Knowledge. [Link]
-
National Center for Biotechnology Information. 3-Nitrobenzonitrile. PubChem Compound Summary for CID 12079. [Link]
-
National Center for Biotechnology Information. N-(3-Nitrobenzylidene)aniline. PubChem Compound Summary for CID 291059. [Link]
- Google Patents. (2012).
-
Stolarczyk, B. et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules. [Link]
-
Ibrahim, M. A. A. et al. (2022). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E. [Link]
-
National Center for Biotechnology Information. 3'-Nitro-p-acetophenetidide. PubChem Compound Summary for CID 15685. [Link]
-
NIST. Benzaldehyde, 3-nitro-. NIST Chemistry WebBook. [Link]
-
Singh, A. et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Organic & Medicinal Chemistry International Journal. [Link]
-
National Center for Biotechnology Information. 3-Nitroacetanilide. PubChem Compound Summary for CID 31206. [Link]
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- 7. Studies on the mechanism of action of hexamethylene bisacetamide, a potent inducer of erythroleukemic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gem-Bisamide Derivatives of 3-Nitrobenzaldehyde: A Technical Guide
Executive Summary
This technical guide details the synthesis, characterization, and application of gem-bisamide derivatives synthesized from 3-nitrobenzaldehyde. These compounds, characterized by the
Introduction & Chemical Significance[1][2][3][4]
Gem-bisamides (also known as alkylidene bisamides) are structurally significant because they mimic the peptide bond environment while maintaining proteolytic stability. The precursor, 3-nitrobenzaldehyde , is a meta-substituted aromatic aldehyde where the nitro group (
Structural Properties[5]
-
EWG Influence: The 3-nitro group decreases electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack by amides. This generally increases reaction rates compared to unsubstituted benzaldehyde.
-
Stability: Unlike their gem-diamine counterparts, gem-bisamides are stable toward hydrolysis under neutral conditions, making them excellent protecting groups for aldehydes.
Mechanistic Pathways
The formation of gem-bisamides follows a nucleophilic addition-elimination pathway. The reaction is typically acid-catalyzed (Brønsted or Lewis acid).
Reaction Mechanism (Acid-Catalyzed)
-
Activation: Protonation of the aldehyde carbonyl oxygen.
-
First Addition: Nucleophilic attack by the first amide molecule to form a hemiaminal intermediate.
-
Elimination: Protonation of the hydroxyl group followed by water elimination yields an electrophilic N-acylimine species.
-
Second Addition: Rapid attack by the second amide molecule forms the final gem-bisamide.
Figure 1: Step-wise mechanism for the acid-catalyzed condensation of 3-nitrobenzaldehyde with amides.
Synthetic Methodologies
We present two protocols: a modern Green Catalytic Method (recommended) and a Traditional Solvent Method for reference.
Protocol A: Solvent-Free Green Synthesis (Recommended)
This method utilizes a solid acid catalyst (e.g., Silica Sulfuric Acid or Molecular Iodine) under solvent-free conditions. It offers higher yields and easier workup.
Reagents:
-
3-Nitrobenzaldehyde (10 mmol, 1.51 g)
-
Acetamide (22 mmol, 1.30 g) or Benzamide (22 mmol, 2.66 g)
-
Catalyst: Molecular Iodine (
, 5 mol%) or Silica Sulfuric Acid (SSA, 0.2 g)
Step-by-Step Workflow:
-
Preparation: In a mortar, grind 3-nitrobenzaldehyde and the chosen amide (2.2 equiv) until a homogeneous powder is formed.
-
Catalysis: Add the catalyst (
or SSA) to the mixture. -
Reaction: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 80–100 °C for 15–30 minutes.
-
Observation: The mixture will melt and resolidify as the product forms.
-
-
Monitoring: Check progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7). Look for the disappearance of the aldehyde spot (
). -
Workup:
-
Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain pure crystals.[2]
Protocol B: Traditional Reflux (Solvent-Based)
Reagents: Toluene (solvent),
Workflow:
-
Dissolve 3-nitrobenzaldehyde (10 mmol) and amide (22 mmol) in Toluene (50 mL).
-
Add
-TSA (0.5 mmol). -
Reflux with a Dean-Stark trap to continuously remove water (azeotropic distillation).
-
Reflux for 4–8 hours until water collection ceases.
-
Evaporate solvent and recrystallize as above.[3]
Comparative Efficiency of Catalysts
The following table summarizes the efficiency of various catalytic systems for this specific transformation.
| Catalyst System | Conditions | Time (min) | Yield (%) | Green Score |
| 120°C, Open Air | 720 | 94% | Medium | |
| Silica Sulfuric Acid | 80°C, Solvent-Free | 20 | 92% | High |
| Reflux (110°C) | 360 | 78% | Low | |
| Trimeric Pyridinium Salts | 100°C, Solvent-Free | 15 | 96% | High |
Characterization & Spectral Analysis
Validation of the gem-bisamide structure relies on the disappearance of the aldehyde proton and the appearance of the bisamide doublet/triplet coupling.
Predicted NMR Data
Compound: N,N'-((3-nitrophenyl)methylene)diacetamide
Formula:
-
NMR (400 MHz, DMSO-
):- 10.14 ppm : Absent (Aldehyde proton consumed).
-
8.85 ppm (d,
Hz, 2H): NH amide protons. - 8.20 – 7.60 ppm (m, 4H): Aromatic protons (3-nitro substitution pattern).
-
6.55 ppm (t,
Hz, 1H): CH methine proton (characteristic gem-bisamide signal). -
1.95 ppm (s, 6H): CH
acetyl groups.
-
IR Spectroscopy (KBr, cm
):-
3280–3320 :
stretching (Amide). -
1650–1670 :
stretching (Amide I). -
1530, 1350 :
stretching (Nitro group).
-
Biological Applications & Drug Development
The 3-nitrobenzaldehyde scaffold is a privileged structure in medicinal chemistry. Converting it to a gem-bisamide alters its pharmacophore significantly.
Peptidomimetics
Gem-bisamides act as retro-inverso peptidomimetics . They retain the hydrogen-bonding capability of peptides but lack the hydrolyzable peptide bond, granting them:
-
Increased metabolic stability (resistance to proteases).
-
Enhanced bioavailability.
Precursors for Heterocycles
These derivatives are immediate precursors for Quinazolinones and Dihydroquinazolines , which are potent bioactive cores found in:
-
Anticancer agents: EGFR inhibitors.
-
Antimicrobials: Specifically against Gram-positive strains (e.g., S. aureus).
Figure 2: Application spectrum of gem-bisamide derivatives in drug discovery.
References
-
Catalytic Synthesis of Gem-Bisamides: Aich, S., et al. "Catalytic I2-Moist DMSO Mediated Synthesis of α-Amidohydroxyketones and Unsymmetrical gem-Bisamides."[5] Organic & Biomolecular Chemistry, 2023.
-
Green Chemistry Protocols: Tamilarasan, R., et al. "Gem-bisamide derivatives synthesized with the use of various concentrations of benzyl-bridged trimeric pyridinium salts." ResearchGate, 2024.
-
Aldehyde Characterization: "Analysis of the reduction product of 3-nitrobenzaldehyde." Oxford Instruments Application Note.
-
Biological Activity: "Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde." Benchchem Technical Guide, 2025.
-
General Synthesis Mechanisms: "Synthesis of amides from aldehydes and amines via C-H bond activation." Università di Sassari, Doctoral Thesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solar-Assisted Green Synthesis, Molecular Docking, Antibacterial, and Cytotoxicity Studies of Symmetrical N, N’-Alkylidene Bisamides Bearing Lower E-Factors, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide
Introduction
N-[(acetylamino)(3-nitrophenyl)methyl]acetamide, an amidoalkylamide derivative, represents a class of compounds with significant interest in organic synthesis and medicinal chemistry. These structures serve as versatile synthons for the creation of more complex molecules and have been explored for their potential biological activities. The synthesis of such bis-amides is typically achieved through the acid-catalyzed condensation of an aldehyde with two equivalents of an amide. This application note provides a detailed, field-proven protocol for the synthesis of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide from 3-nitrobenzaldehyde and acetamide, leveraging the catalytic efficacy of p-toluenesulfonic acid. The procedure is designed for reproducibility and scalability, with a focus on providing a self-validating system through comprehensive characterization of the final product.
Reaction Principle and Causality
The synthesis proceeds via an acid-catalyzed nucleophilic addition of acetamide to the carbonyl group of 3-nitrobenzaldehyde, followed by a second addition to form the stable bis-amide product. The electron-withdrawing nature of the nitro group on the phenyl ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by acetamide.
-
Catalyst Role: P-toluenesulfonic acid (p-TSA) acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of 3-nitrobenzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic acetamide.
-
Stoichiometry: A molar excess of acetamide is not strictly necessary as it also serves as the reaction medium in this solvent-free approach. The 1:2 molar ratio of aldehyde to amide is crucial for the formation of the desired bis-amide.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 3-Nitrobenzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich | 144571 |
| Acetamide | ≥99% | Sigma-Aldrich | A0500 |
| p-Toluenesulfonic acid (p-TSA) | ≥98.5% | Sigma-Aldrich | 402885 |
| Ethanol | 95% | Fisher Scientific | E7024 |
| Deionized Water | N/A | In-house | N/A |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Büchner funnel and flask
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine 3-nitrobenzaldehyde (7.55 g, 50 mmol), acetamide (5.91 g, 100 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Add a magnetic stir bar to the flask.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to 100-110 °C with continuous stirring. The mixture will become a molten slurry.
-
Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
-
Work-up and Isolation of Crude Product:
-
After the reaction is complete (as indicated by the consumption of 3-nitrobenzaldehyde on TLC), remove the flask from the heating mantle and allow it to cool to room temperature.
-
To the solidified reaction mass, add 50 mL of cold deionized water and stir vigorously to break up the solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter with two portions of 25 mL of cold deionized water to remove any unreacted acetamide and p-toluenesulfonic acid.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, during which time crystals will form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water (1:1) mixture.
-
Dry the crystals in a desiccator or a vacuum oven at 50 °C to a constant weight.
-
Expected Results and Characterization
The synthesis should yield N-[(acetylamino)(3-nitrophenyl)methyl]acetamide as a pale yellow crystalline solid.
| Parameter | Expected Value |
| Appearance | Pale yellow crystalline solid |
| Yield | 75-85% |
| Melting Point | 204-206 °C |
| Molecular Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight | 251.24 g/mol |
Chemical Reaction Diagram
Caption: Acid-catalyzed synthesis of the target compound.
Spectroscopic Data for Product Validation
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.65 (d, J=8.4 Hz, 2H, NH), 8.15 (s, 1H, Ar-H), 8.09 (d, J=8.0 Hz, 1H, Ar-H), 7.74 (d, J=7.6 Hz, 1H, Ar-H), 7.63 (t, J=8.0 Hz, 1H, Ar-H), 6.55 (t, J=8.4 Hz, 1H, CH), 1.95 (s, 6H, 2xCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 169.2 (C=O), 148.1 (C-NO₂), 143.5 (Ar-C), 133.8 (Ar-CH), 130.0 (Ar-CH), 123.4 (Ar-CH), 122.1 (Ar-CH), 55.8 (CH-N), 22.8 (CH₃).
-
FT-IR (KBr, cm⁻¹): 3280 (N-H stretch), 3080 (Ar C-H stretch), 1650 (C=O stretch, Amide I), 1530 (N-O asymmetric stretch), 1350 (N-O symmetric stretch).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction temperature is maintained at 100-110 °C and monitor the reaction by TLC until the starting aldehyde is consumed. |
| Loss of product during work-up. | Ensure the product is fully precipitated by using ice-cold water and minimize the amount of solvent used for washing the crystals. | |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Ensure the crude product is thoroughly washed and dried before recrystallization. During recrystallization, allow for slow cooling to promote crystal formation. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent pairs for recrystallization, such as ethanol/diethyl ether or acetone/hexane. | |
| Broad Melting Point Range | The product is impure. | Repeat the recrystallization process. If impurities persist, consider purification by column chromatography on silica gel using an ethyl acetate/hexane gradient. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide. The detailed step-by-step procedure, coupled with comprehensive characterization data, ensures a high degree of scientific integrity and allows researchers to confidently prepare and validate this valuable chemical intermediate. The provided troubleshooting guide further assists in overcoming common experimental challenges, making this protocol a reliable resource for professionals in chemical synthesis and drug development.
References
- Heravi, M. M., et al. (2007). A solvent-free and efficient synthesis of N,N'-alkylidene bisamides catalyzed by H2SO4/SiO2. Journal of the Iranian Chemical Society, 4(3), 344-349.
-
Zare, A., et al. (2020). A green and highly effective solvent-free protocol has been reported for the synthesis of N,N′-alkylidene bisamides via the reaction of arylaldehydes (1 eq.) with primary amides (2 eq.) in the presence of saccharin-N-sulfonic acid (SaSA) as a solid-acid catalyst. Iranian Chemical Communication, 8(1), 58-66. [Link]
- Shaabani, A., et al. (2005). p-Toluenesulfonic acid-catalyzed synthesis of N,N'-alkylidene bisamides under solvent-free conditions. Monatshefte für Chemie/Chemical Monthly, 136(7), 1235-1239.
Application Note & Protocols: Acid-Catalyzed Condensation of Acetamide and Aromatic Aldehydes for the Synthesis of N,N'-Arylidenebisamides
Abstract
The acid-catalyzed condensation of aromatic aldehydes with acetamide represents a robust and versatile method for the synthesis of N,N'-arylidenebisamides. These products are valuable scaffolds in medicinal chemistry and materials science, demonstrating a range of biological activities. This guide provides an in-depth examination of the reaction, including its underlying mechanism, detailed experimental protocols, optimization strategies, and a survey of its applications in drug development. The protocols are designed to be self-validating, with clear guidance on purification and characterization to ensure high-quality, reproducible results for researchers in organic synthesis and pharmaceutical development.
Theoretical Background and Mechanism
The reaction proceeds via a one-pot condensation of one equivalent of an aromatic aldehyde with two equivalents of acetamide, typically under acidic conditions. The product, an N,N'-arylidenebisamide, is formed through a sequence of nucleophilic additions and dehydration steps. While mechanistically related to the Aldol condensation, this reaction involves amides as nucleophiles instead of enols or enolates.[1][2]
The Role of the Acid Catalyst:
The acid catalyst is crucial for activating the aldehyde. By protonating the carbonyl oxygen, the catalyst significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic amide.[2] Both Brønsted acids (e.g., H₂SO₄, HCl, phosphotungstic acid) and Lewis acids (e.g., boric acid, ZnCl₂) can be employed to facilitate this transformation.[3]
Mechanistic Steps:
-
Activation: The aromatic aldehyde is protonated by the acid catalyst.
-
First Nucleophilic Attack: An acetamide molecule attacks the activated carbonyl carbon, forming a hemiaminal-like tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and subsequently loses a molecule of water to form a resonance-stabilized N-acyliminium ion.
-
Second Nucleophilic Attack: A second molecule of acetamide attacks the electrophilic carbon of the iminium ion.
-
Deprotonation: The final product, an N,N'-arylidenebisamide, is formed upon deprotonation.
Mechanistic Pathway
Caption: Acid-catalyzed formation of an N,N'-arylidenebisamide.
Experimental Protocols
The following protocols provide a general framework and a specific example for synthesizing N,N'-arylidenebisamides. Researchers should note that reaction times and yields may vary depending on the specific aromatic aldehyde used. Electron-withdrawing groups on the aromatic ring generally require longer reaction times or stronger catalytic conditions.
General Protocol: Solvent-Free Synthesis using a Solid Acid Catalyst
This protocol is adapted from methodologies employing solid acid catalysts, which align with green chemistry principles by minimizing solvent waste.[4][5][6]
Materials and Reagents:
-
Aromatic aldehyde (1.0 mmol)
-
Acetamide (2.0 mmol)
-
Solid acid catalyst (e.g., Saccharin-N-sulfonic acid, 10-12 mol%)[4]
-
Ethanol (for recrystallization)
-
Ethyl acetate and n-hexane (for TLC)
Equipment:
-
Round-bottom flask or test tube
-
Magnetic stirrer and hot plate with oil bath
-
TLC plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry test tube, combine the aromatic aldehyde (1.0 mmol), acetamide (2.0 mmol), and the solid acid catalyst (e.g., 0.12 mmol of SaSA).[4]
-
Heating: Place the test tube in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically with a 2:3 mixture of ethyl acetate to n-hexane as the eluent. The reaction is usually complete within 30-90 minutes.
-
Workup: Upon completion, remove the flask from the heat and allow it to cool to room temperature. The solid product will begin to form.
-
Purification: Add a small amount of cold water to the solidified mass and break it up with a spatula. Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallization: Purify the crude solid by recrystallizing from hot ethanol to yield the pure N,N'-arylidenebisamide.
-
Characterization: Dry the purified product and determine its melting point. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Experimental Workflow
Caption: General workflow for N,N'-arylidenebisamide synthesis.
Results: Comparative Data
The choice of aromatic aldehyde significantly impacts reaction efficiency. The table below summarizes typical results for the condensation with acetamide under solvent-free conditions, demonstrating the influence of aromatic substituents.
| Entry | Aromatic Aldehyde | Substituent | Typical Time (min) | Typical Yield (%) | Ref. m.p. (°C) |
| 1 | Benzaldehyde | -H | 30 | 95 | 203-205 |
| 2 | 4-Chlorobenzaldehyde | -Cl (EWG) | 45 | 92 | 235-237 |
| 3 | 4-Methoxybenzaldehyde | -OCH₃ (EDG) | 25 | 96 | 210-212 |
| 4 | 4-Nitrobenzaldehyde | -NO₂ (Strong EWG) | 60 | 90 | 245-247 |
Table adapted from data presented in solvent-free syntheses.[4][7] EWG = Electron-Withdrawing Group, EDG = Electron-Donating Group.
Discussion of Results: As illustrated, aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) tend to react faster due to the stabilization of the positive charge on the intermediate carbocation. Conversely, aldehydes with strong electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) are less reactive and may require longer reaction times.[4]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; inefficient catalyst; decomposition of starting material or product. | - Extend reaction time and monitor closely with TLC.- Increase catalyst loading slightly (e.g., from 10 mol% to 15 mol%).- Ensure the reaction temperature is not excessively high. |
| Incomplete Reaction | Insufficient catalyst activity; deactivation of catalyst; low reactivity of the aldehyde. | - Switch to a stronger acid catalyst (e.g., from a solid acid to a small amount of conc. H₂SO₄).- For unreactive aldehydes, consider microwave-assisted heating to shorten reaction times.[3] |
| Product is Oily or Difficult to Crystallize | Presence of impurities; unreacted starting materials. | - Wash the crude product thoroughly with a solvent that dissolves starting materials but not the product (e.g., cold diethyl ether).- Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Reaction Does Not Start | Wet reagents or catalyst; low temperature. | - Ensure all reagents, particularly acetamide, are dry.- Verify the temperature of the oil bath. |
Applications in Drug Development and Medicinal Chemistry
N,N'-arylidenebisamides and related bis-amide structures are recognized as privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and their rigid, predictable conformations.
-
Anticancer Agents: Novel bis-amide compounds have been synthesized and evaluated for their antiproliferative activities. For example, certain derivatives have been shown to act as microtubule-stabilizing agents, inducing mitotic arrest and apoptosis in cancer cell lines, highlighting their potential as therapeutic agents.[8]
-
Antimicrobial and Antifungal Activity: The amide linkage is a key feature in many biologically active molecules. Derivatives of acetamide have demonstrated notable antioxidant and potential anti-inflammatory activities.[9] Furthermore, the core structure can be incorporated into more complex heterocyclic systems, such as thiazoles, which exhibit a broad spectrum of antibacterial activities.[10]
-
Enzyme Inhibition: The arylamide structure is a key component in the design of various enzyme inhibitors. For instance, arylamide derivatives have been developed as potent inhibitors of the steroid sulfatase enzyme, which is a target in hormone-dependent cancers.[11]
The straightforward synthesis of N,N'-arylidenebisamides allows for the rapid generation of diverse chemical libraries. By varying the aromatic aldehyde, researchers can systematically modify the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile.[12]
References
-
Title: Synthesis and characterization of bis-amide SSE1917 as a microtubule-stabilizing anticancer agent Source: PubMed, Bioorganic Chemistry URL: [Link]
-
Title: ChemInform Abstract: Efficient Synthesis of Symmetrical Bisamides from Aldehydes and Amides Catalyzed by Silica-Bonded S-Sulfonic Acid Nanoparticles. Source: ResearchGate, Synthetic Communications URL: [Link]
-
Title: Molecular Arrangement and Thermal Properties of Bisamide Organogelators in the Solid State Source: ACS Publications, Langmuir URL: [Link]
-
Title: Aldol condensation Source: Wikipedia URL: [Link]
-
Title: Synthesis and characterization of bis(amidate) rare-earth metal amides and their application in catalytic addition of amines to carbodiimides Source: RSC Publishing, New Journal of Chemistry URL: [Link]
-
Title: Pechmann condensation Source: Grokipedia URL: [Link]
-
Title: Synthesis of Coumarin via Pechmann Condensation in Task Specific Room Temperature Ionic Liquid Source: ResearchGate URL: [Link]
-
Title: Pechmann condensation Source: Wikipedia URL: [Link]
-
Title: Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS Source: IRIS Institutional Research Information System URL: [Link]
-
Title: A green and highly effective protocol for the synthesis of N,N′-alkylidene bisamides using saccharin-N-sulfonic acid Source: Iranian Chemical Communication URL: [Link]
-
Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity Source: PMC, Molecules URL: [Link]
-
Title: Acid Catalysed Aldol Condensation Source: Allen Institute URL: [Link]
-
Title: Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin Source: PMC, Catalysts URL: [Link]
-
Title: Synthesis, biological and computational studies of flavonoid acetamide derivatives Source: RSC Advances URL: [Link]
-
Title: Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors Source: Scilit, Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: A green procedure for one-pot synthesis of N,N -alkylidene bisamides under solvent- and catalyst-free conditions Source: Scientia Iranica URL: [Link]
-
Title: The Pechmann Reaction Source: Organic Reactions URL: [Link]
-
Title: 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes Source: Chemistry LibreTexts URL: [Link]
-
Title: acid catalyzed aldol condensation mechanism Source: YouTube URL: [Link]
-
Title: Aldehyde—Amide Condensation. I. Reactions between Aldehydes and Acetamide Source: ACS Publications, Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: PMC, Molecules URL: [Link]
-
Title: N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity Source: ResearchGate, Journal of the Brazilian Chemical Society URL: [Link]
-
Title: Advances in Green Chemistry for Pharmaceutical Applications Source: Pharmaceutical Technology URL: [Link]
-
Title: A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF α-KETO ACIDS AND N-ALKYL-HYDROXYLAMINES Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions Source: ResearchGate URL: [Link]
-
Title: Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N Source: PubMed, Molecules URL: [Link]
-
Title: Investigation of Green Chemistry Approaches in the Synthesis of Pharmaceuticals Source: Technium Science URL: [Link]
-
Title: Green chemistry 1: Simple and Efficient Synthesis -in Water- and Antibacterial Activity of 5-Arylidene Derivatives of Thiobarbituric and Barbituric acids. Source: ResearchGate URL: [Link]
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 3. researchgate.net [researchgate.net]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. pharmtech.com [pharmtech.com]
- 6. ejcmpr.com [ejcmpr.com]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. Synthesis and characterization of bis-amide SSE1917 as a microtubule-stabilizing anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors | Scilit [scilit.com]
- 12. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
solubility issues of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide in organic solvents
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-[(acetylamino)(3-nitrophenyl)methyl]acetamide. Given the compound's novel and specific nature, this document provides a framework for systematically addressing solubility issues by combining theoretical principles with practical, field-proven methodologies.
I. Understanding the Molecule: A Structural Approach to Solubility Prediction
The solubility of a compound is fundamentally dictated by its structure.[1] The principle of "like dissolves like" is paramount: polar molecules dissolve in polar solvents, and nonpolar molecules in nonpolar solvents.[2] Let's dissect the structure of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide to anticipate its behavior.
-
Polar Moieties: The molecule possesses two acetamide groups (-NHCOCH₃) and a nitro group (-NO₂).
-
Acetamide Groups: These groups contain polar carbonyl (C=O) and N-H bonds. The oxygen and nitrogen atoms are hydrogen bond acceptors, and the N-H protons can act as hydrogen bond donors. This functionality generally enhances solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO, DMF).[3][4]
-
Nitro Group: The nitro group is highly polar.[5] Its presence significantly increases the molecule's dipole moment, favoring solubility in polar solvents.[5]
-
-
Nonpolar Moiety: The compound is built around a central phenyl (benzene) ring. This aromatic ring is nonpolar and hydrophobic.
The Solubility Dilemma:
The molecule presents a classic solubility challenge due to its amphipathic nature—it has distinct polar and nonpolar regions.[6] The large, polar functional groups are in conflict with the nonpolar aromatic ring. The overall solubility in any given solvent will be a delicate balance between these competing characteristics. Strong intermolecular forces, such as hydrogen bonding between the amide groups in the solid state (crystal lattice), can also significantly hinder dissolution, requiring a solvent capable of disrupting these interactions.
II. Frequently Asked Questions (FAQs)
Q1: In which solvents should I start my solubility trials?
Based on the structural analysis, begin with a range of solvents that cover different polarity classes. A good starting panel would include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN). These are often excellent solvents for compounds with both polar and nonpolar character.[1]
-
Polar Protic Solvents: Methanol, Ethanol. These can engage in hydrogen bonding, which may be effective in solvating the amide groups.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These have intermediate polarity and can be effective for moderately polar compounds.
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane. These are less polar but can still solvate many organic molecules.
It is anticipated that highly nonpolar solvents like hexanes or toluene will be poor choices.
Q2: My compound is not dissolving even in DMSO. What should I do?
-
Apply Gentle Heat: Increase the temperature of the mixture (e.g., to 40-60 °C). This provides the energy needed to overcome the crystal lattice energy. Be cautious and ensure the compound is stable at elevated temperatures.
-
Increase Agitation: Use a vortex mixer or sonication to provide mechanical energy, which can break up solid aggregates and increase the surface area for dissolution.
-
Consider a Co-solvent System: Sometimes a mixture of two miscible solvents can be more effective than a single solvent. For example, a small amount of a polar solvent like DMF in a less polar solvent like DCM can dramatically improve solubility.
Q3: The compound dissolves initially but then precipitates out. Why is this happening?
This typically indicates that you have created a supersaturated solution, which is unstable. This can happen if you dissolve the compound at an elevated temperature and then allow it to cool, or if a solvent evaporates, increasing the concentration. The solution is to either use a larger volume of solvent or find a more suitable solvent system where the compound has higher intrinsic solubility.
Q4: Can I use aqueous solutions?
Given the prominent nonpolar phenyl ring, solubility in purely aqueous buffers is expected to be very low. However, for biological assays, it is often necessary to use aqueous-based systems. In this case, the standard approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute this stock into the aqueous buffer. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low (typically <1-5%).
III. Troubleshooting Guide: A Systematic Approach
When facing solubility issues, a structured, experimental approach is crucial. This section provides a workflow to systematically determine the optimal solvent and conditions for your compound.
Visual Workflow for Solubility Troubleshooting
Below is a diagram outlining the logical steps for troubleshooting solubility issues.
Sources
Technical Support Center: Gem-Bisamide Stability & Isolation
Current Status: Operational Topic: Preventing Hydrolysis of Gem-Bisamides During Workup Assigned Specialist: Senior Application Scientist
Diagnostic Hub: The Chemistry of Instability
Before troubleshooting, you must understand why your compound is degrading. Gem-bisamides (or
The Mechanism of Failure: -Acyliminium Ion Formation
Unlike a standard amide, which requires harsh conditions to hydrolyze, a gem-bisamide contains two amide nitrogens attached to a single carbon. This creates a "push-pull" electronic environment.
-
Protonation: Under even mildly acidic conditions (e.g., unbuffered silica gel, trace acid from synthesis), one carbonyl oxygen is protonated.
-
Elimination (The Critical Step): The lone pair on the neighboring nitrogen assists in expelling the protonated amide group. This is much faster than standard amide hydrolysis because it forms a resonance-stabilized
-acyliminium ion . -
Hydrolysis: This highly electrophilic intermediate is instantly attacked by trace water, collapsing into an aldehyde and two equivalents of the primary amide.
Visualizing the Pathway
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: Acid-catalyzed hydrolysis mechanism of gem-bisamides via the N-acyliminium ion intermediate.
Troubleshooting Guides & FAQs
Scenario A: "My product disappears on the silica column."
Diagnosis: Standard silica gel is slightly acidic (pH 4.0–5.0). This is sufficient to catalyze the formation of the
| Symptom | Root Cause | Corrective Action |
| Streaking on TLC | Partial hydrolysis | Switch to Alumina (Neutral) or deactivated silica. |
| Co-elution of aldehyde | Complete hydrolysis | Stop chromatography immediately. Use crystallization. |
| Low mass recovery | Product adsorbed/degraded | Pre-treat silica with 1-5% Triethylamine (Et |
Q: How do I deactivate my silica gel effectively?
A: Do not just add Et
Scenario B: "The yield drops after the aqueous wash."
Diagnosis: If your synthesis used an acid catalyst (e.g.,
Q: Can I just wash with water to remove the acid catalyst? A: No. You must neutralize the acid in the organic phase or quench into a basic buffer.
-
Incorrect: Reaction Mixture
Add Water Separate. -
Correct: Reaction Mixture
Add Solid NaHCO or Et N Stir 5 min Add Water.
Scenario C: "My product is an oil, but it should be a solid."
Diagnosis: Trace aldehyde impurities (from hydrolysis) act as solvents, depressing the melting point and preventing crystallization.
Q: How do I recover the solid? A: Perform a "trituration" rather than a recrystallization.
-
Dissolve the oil in a minimum amount of CH
Cl . -
Slowly add cold Diethyl Ether or Hexanes with vigorous stirring.
-
The gem-bisamide is typically less soluble in ether than the aldehyde/amide impurities and will precipitate.
Experimental Protocols
Protocol 1: Buffered Workup for Acid-Catalyzed Synthesis
Use this protocol when synthesizing gem-bisamides via condensation of aldehydes and amides.
Reagents:
-
Saturated aqueous NaHCO
(cold) -
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
Step-by-Step:
-
Quench: Upon reaction completion, do not add water directly. Add solid NaHCO
(1.5 equivalents relative to acid catalyst) directly to the reaction vessel. Stir for 10 minutes. -
Partition: Pour the mixture into a separatory funnel containing pre-chilled saturated NaHCO
solution. -
Extraction: Extract with EtOAc (
). -
Wash: Wash combined organics with Brine (
). -
Dry: Dry over Na
SO (Sodium Sulfate). Avoid MgSO (Magnesium Sulfate) as it is slightly Lewis acidic and can promote degradation in sensitive substrates. -
Concentrate: Evaporate solvent at
C. High heat accelerates hydrolysis if trace moisture is present.
Protocol 2: Triethylamine-Deactivated Silica Chromatography
Use this only if crystallization fails.
Step-by-Step:
-
Slurry Preparation: In an Erlenmeyer flask, suspend the required amount of silica gel in the mobile phase (e.g., Hexanes/EtOAc).
-
Deactivation: Add Triethylamine (Et
N) to the slurry to reach a concentration of 2.5% v/v. Swirl well for 5 minutes. -
Packing: Pour the slurry into the column.
-
Flushing: Elute with 2 column volumes of the mobile phase (without Et
N) to remove free amine, leaving the silica surface neutralized. -
Loading: Load your sample. (Note: You may add 0.5% Et
N to your eluent system for maximum safety, but this may require extended drying of fractions later).
Workup Decision Matrix
Use the following logic flow to determine the safest isolation method for your specific gem-bisamide.
Figure 2: Decision matrix for the isolation of acid-labile gem-bisamides.
References
-
Mechanism of Amide Hydrolysis & Stability
-
Synthesis via Ugi Reaction (Bis-Amide Form
-
Silica Gel Acidity & Purific
-
General Hydrolysis of Amides (Contextual Grounding)
Sources
- 1. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction [mdpi.com]
- 4. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uregina.ca [uregina.ca]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purifying 3-Nitrobenzylidene Bisacetamide via Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive, troubleshooting-focused resource for the purification of 3-nitrobenzylidene bisacetamide by recrystallization. The methodologies and advice presented herein are synthesized from established chemical principles and best practices to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 3-nitrobenzylidene bisacetamide in a practical question-and-answer format.
Q1: What is the recommended starting solvent for recrystallizing 3-nitrobenzylidene bisacetamide?
Answer: Based on the "like dissolves like" principle, the polarity of 3-nitrobenzylidene bisacetamide, which contains a polar nitro group and two amide linkages, makes polar protic solvents an excellent starting point.[1]
-
Primary Recommendation: Ethanol (or an ethanol/water mixture) is often the first choice. Alcohols are frequently effective for nitroaryl compounds.[2] Ethanol provides a good solubility gradient, meaning the compound is significantly more soluble when hot than when cold, which is the key to a successful recrystallization with high recovery.[3]
-
Alternative Solvents: If ethanol proves suboptimal, other polar solvents like isopropanol or ethyl acetate should be considered. For difficult purifications, a mixed solvent system may be necessary.[1]
Q2: My compound has "oiled out" and is separating as a liquid instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it can crystallize.[4][5][6] This is often because the melting point of your impure compound is lower than the temperature of the saturated solution.[2][4] Impurities can significantly depress the melting point.[7] Here are several strategies to resolve this issue:
-
Increase Solvent Volume: The compound may be precipitating too quickly at a temperature above its depressed melting point.[4] Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation point, and then allow it to cool more slowly.[4][5]
-
Lower the Solution Temperature: If using a mixed-solvent system (e.g., ethanol/water), after dissolving the compound in the "good" solvent (ethanol), add the "bad" solvent (water) at a slightly lower temperature.
-
Promote Slow Cooling: Rapid cooling favors oiling out. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to allow for slow, gradual cooling, which encourages the formation of an ordered crystal lattice.[5]
-
Vigorous Stirring: As the oil begins to form upon cooling, stirring the solution vigorously can sometimes break up the oil into tiny beads that may act as nuclei for crystal formation.[8]
Q3: No crystals are forming, even after the solution has cooled completely. What is the problem?
Answer: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the solution is supersaturated and requires initiation (nucleation).[5]
-
Problem: Solution is not Saturated (Too Much Solvent): This is the most common reason for crystallization failure.[5]
-
Problem: Supersaturation (No Nucleation): The solution contains more dissolved solute than it should at that temperature, but there are no nucleation sites for crystals to begin growing.[5]
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][8] The microscopic etches in the glass provide a surface for crystals to start forming.
-
Solution 2: Seeding: If available, add a tiny "seed" crystal of pure 3-nitrobenzylidene bisacetamide to the solution. This provides a perfect template for further crystal growth.[5]
-
Solution 3: Ice Bath: As a last resort, place the flask in an ice-water bath to dramatically lower the solubility. However, be aware that rapid cooling can trap impurities.[5]
-
Q4: The recrystallized product yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of the product remained dissolved in the mother liquor.[4] This can be caused by several factors:
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery.[9] Always use the minimum amount of boiling solvent required to fully dissolve the crude product.[3][9]
-
Premature Crystallization: If crystals form during a hot gravity filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Crystallization: Ensure the solution has cooled completely before filtration. Cooling in an ice bath for an additional 15-20 minutes after reaching room temperature can maximize crystal formation.[10]
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.[9] Using room temperature or warm solvent will redissolve a portion of your purified product.
Q5: The product still appears impure after one recrystallization. What should I do?
Answer: If significant impurities remain, a second recrystallization is often necessary.
-
Re-evaluate Solvent Choice: The initial solvent may be retaining certain impurities. Consider trying a different solvent system for the second attempt.
-
Use Decolorizing Carbon: If the product has a persistent color, this may be due to highly conjugated impurities. Add a very small amount of activated carbon (charcoal) to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities before cooling.[8][11] Be cautious, as adding too much carbon can reduce your yield by adsorbing the product.[8]
Solvent Selection Guide
The choice of solvent is the most critical factor in a successful recrystallization.[3] The ideal solvent will dissolve the solute poorly at low temperatures but very well at high temperatures.[8]
| Solvent | Boiling Point (°C) | Suitability Profile for 3-Nitrobenzylidene Bisacetamide | Pros | Cons/Hazards |
| Ethanol | 78 | Highly Recommended. Generally shows a steep solubility curve for polar nitroaromatic compounds.[2] | Good solubility gradient, volatile, relatively low toxicity. | Flammable. |
| Water | 100 | Poor as a single solvent. The compound is likely insoluble. Can be used as an anti-solvent with ethanol.[12] | Non-flammable, inexpensive. | High boiling point may promote oiling out if the compound's melting point is low. |
| Ethyl Acetate | 77 | Good Alternative. A moderately polar solvent that can be effective. | Volatile, effective at dissolving many organic compounds. | Flammable, irritant. |
| Isopropanol | 82 | Good Alternative. Similar properties to ethanol. | Higher boiling point than ethanol may improve solubility. | Flammable, irritant. |
| Acetone | 56 | Possible, but often too effective. May dissolve the compound too well even at room temperature, leading to poor recovery.[3] | Excellent solvent for many organics, very volatile. | Highly flammable, low boiling point limits the solubility range. |
| Hexane | 69 | Unsuitable as a primary solvent. A non-polar solvent that is unlikely to dissolve the polar target compound. Can be used as an anti-solvent with a more polar solvent like ethyl acetate. | - | Flammable, neurotoxin. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude 3-nitrobenzylidene bisacetamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol dropwise until the solid just dissolves completely.[13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If carbon or insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[11]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities.[9]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. The product can then be transferred to a watch glass to air-dry.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol as described in Protocol 1.[14]
-
Induce Saturation: To the hot, clear solution, add hot water dropwise with swirling until a faint, persistent cloudiness appears. This indicates the solution is saturated.[14][15]
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[1]
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from Protocol 1, using an ice-cold ethanol/water mixture to wash the crystals.
Workflow & Troubleshooting Diagram
The following diagram illustrates the decision-making process for the recrystallization of 3-nitrobenzylidene bisacetamide, including key troubleshooting loops.
Caption: Recrystallization workflow with troubleshooting checkpoints.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit user discussion on r/chemistry. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
- BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization Procedure Document.
-
ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl? Retrieved from [Link]
- Unknown. (n.d.). Recrystallization - Single Solvent.
- Unknown. (2021, July 16). Experimental No. (4) Recrystallization.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization Technique Summary.
- BenchChem. (n.d.). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide.
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. Recrystallization [wiredchemist.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Home Page [chem.ualberta.ca]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide
Executive Summary
Product Class: Geminal Diamide (Bis-amide)
Primary Utility: Protected aldehyde intermediate; precursor for quinazoline synthesis; peptidomimetic scaffold.
Critical Analysis: This guide provides a technical comparison between the target gem-diamide and its synthetic precursors (3-nitrobenzaldehyde). It highlights the necessity of using DMSO-d6 over CDCl3 to validate the gem-diamide linkage via specific scalar couplings (
Structural Analysis & Causality
The molecule N-[(acetylamino)(3-nitrophenyl)methyl]acetamide (also known as 3-nitrobenzylidene bisacetamide) consists of a central methine carbon (
-
A 3-nitrophenyl ring (strongly electron-withdrawing, deshielding aromatic signals).
-
Two acetamido groups (-NH-CO-CH
).
The "Gem-Diamide" Signature
The structural proof relies on demonstrating that two amide nitrogens are attached to the same central carbon.
-
Symmetry: In an achiral environment (like NMR solution), the two acetamido groups appear chemically equivalent, simplifying the spectrum.
-
Connectivity: The central methine proton (
) couples to two amide protons ( ), resulting in a diagnostic splitting pattern (Triplet Doublet) only observable in non-exchanging solvents.
Comparative NMR Analysis
Solvent Selection: The Critical Variable
Choosing the wrong solvent is the most common failure mode in characterizing gem-diamides.
| Feature | DMSO-d6 (Recommended) | CDCl |
| Amide Proton ( | Sharp Doublet ( | Broad Singlet or Invisible |
| Methine Proton ( | Triplet ( | Broad Singlet / Pseudo-triplet |
| Exchange Rate | Slow (Coupling preserved) | Fast (Coupling lost) |
| Solubility | Excellent | Moderate to Poor |
Technical Insight: In CDCl
, the amide protons undergo rapid exchange or hydrogen bonding with the solvent/impurities, collapsing thetriplet into a broad singlet. You must use DMSO-d6 to prove the gem-diamide structure via coupling.
Spectral Comparison: Product vs. Precursor
Distinguishing the product from the starting material (3-nitrobenzaldehyde) is the primary QC requirement.
| Proton Type | Precursor (3-Nitrobenzaldehyde) | Target Product (Gem-Diamide) | Diagnostic Shift ( |
| Carbonyl/Methine | Aldehyde CHO: ~10.1 ppm (s) | Methine CH: ~6.5 ppm (t) | -3.6 ppm (Shielding) |
| Amide NH | None | ~8.8 ppm (d) | New Signal |
| Methyl | None | ~1.9 ppm (s) | New Signal (6H intensity) |
| Aromatic H2 | ~8.7 ppm (Singlet-like) | ~8.2 ppm (Singlet-like) | Slight Shielding |
Detailed 1H NMR Interpretation (DMSO-d6)
Experimental Conditions: 300-500 MHz, 298 K, Solvent: DMSO-d6.
A. The Aliphatic Region
-
1.90 – 2.00 ppm (Singlet, 6H): The two acetyl methyl groups (
). They appear as a sharp singlet due to free rotation and symmetry.-
QC Check: If this splits into two peaks of unequal height, it indicates restricted rotation (rare at RT) or the presence of a mono-amide impurity.
-
B. The "Gem-Linkage" Region (Diagnostic)
-
6.45 – 6.65 ppm (Triplet, 1H,
Hz): The central methine proton ( ).-
Multiplicity: It appears as a triplet because it is coupled to two equivalent NH protons (
).
-
-
8.60 – 8.90 ppm (Doublet, 2H,
Hz): The amide protons ( ).-
Multiplicity: Split into a doublet by the single methine proton (
). -
Validation: A COSY experiment will show a strong cross-peak between the triplet at 6.5 ppm and the doublet at 8.8 ppm.
-
C. The Aromatic Region (3-Nitrophenyl Pattern)
The nitro group strongly deshields the ortho and para positions.
-
8.15 – 8.25 ppm (Singlet/Narrow Doublet, 1H):
(between and alkyl group). Most deshielded aromatic signal. -
8.05 – 8.15 ppm (Doublet of Doublets/Triplet, 1H):
(para to alkyl, ortho to ). -
7.70 – 7.80 ppm (Doublet, 1H):
(ortho to alkyl). -
7.55 – 7.65 ppm (Triplet, 1H):
(meta to both).
Visualization of Logic & Workflow
Diagram 1: Synthesis & Impurity Tracking
Caption: Reaction pathway showing the conversion of the aldehyde signal (10.1 ppm) to the target gem-diamide signal (6.5 ppm), distinguishing it from potential mono-substituted intermediates.
Diagram 2: NMR Connectivity & Coupling (DMSO-d6)
Caption: Connectivity map highlighting the critical scalar coupling (
Experimental Protocol
Synthesis (Standard Condensation)
-
Reagents: Mix 3-nitrobenzaldehyde (1.0 eq), acetamide (2.2 eq), and acetic anhydride (1.5 eq).
-
Catalyst: Add a catalytic amount of
or concentrated (optional, accelerates reaction). -
Reaction: Stir at 100°C for 2-4 hours. The mixture will solidify.
-
Workup: Pour into ice water. The gem-diamide precipitates as a white/pale-yellow solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tube: Use a high-quality 5mm NMR tube to prevent shimming errors.
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of amide protons). -
Scans: 16 (sufficient for >95% purity).
-
References
-
Fundamental Gem-Diamide Characterization
- Title: Synthesis and characterization of bis(amides)
- Source:Journal of Chemical Research / Standard Organic Texts.
- Context: Establishes the standard shift of the methine proton in bis-acetamides to be 6.4–6.7 ppm in DMSO-d6.
-
Link:
-
Solvent Effects on Amides
- Title: Navigating the NMR Landscape: A Compar
- Source: BenchChem.
- Context: Validates the requirement of DMSO-d6 for observing amide couplings.
-
Link:
-
Coupling Constants in Peptide-like Systems
- Title: 1H-1H Coupling in Proton NMR.
- Source: ACD/Labs.
- Context: Provides the theoretical basis for the coupling constant range (7-9 Hz).
-
Link:
-
3-Nitrobenzaldehyde Data
Sources
Mass Spectrometry Fragmentation Patterns of Gem-Bisamides
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Core Directive
Gem-bisamides (also known as
Characterizing them requires distinguishing their unique fragmentation signatures from structural isomers like vicinal bisamides. This guide details the N-acyliminium ion pathway—the diagnostic "fingerprint" of gem-bisamides—and provides a self-validating workflow for their identification using ESI-MS/MS.
Mechanistic Insight: The N-Acyliminium Pathway
The fragmentation of gem-bisamides is governed by the stability of the N-acyliminium ion . Unlike standard amides which typically cleave at the amide bond to form acylium ions (
The Fragmentation Cascade
-
Protonation (
): Electrospray ionization (ESI) protonates the carbonyl oxygen of one amide group. -
Proton Transfer & Elimination: The proton transfers to the amide nitrogen (kinetic control), weakening the
bond. -
Diagnostic Event (Primary Fragmentation): The molecule expels a neutral amide (
). The remaining charge is stabilized by the lone pair of the second amide nitrogen, forming a resonance-stabilized N-acyliminium ion . -
Secondary Fragmentation: The N-acyliminium ion further degrades via loss of carbon monoxide (CO) or ketene, depending on the
substituent.
Visualization of the Pathway
The following diagram illustrates the critical fragmentation steps for a generic gem-bisamide.
Figure 1: The dominant fragmentation pathway of gem-bisamides, highlighting the formation of the diagnostic N-acyliminium ion via neutral amide loss.
Comparative Analysis: Gem-Bisamides vs. Alternatives
To validate a structure as a gem-bisamide, one must rule out isomers such as vicinal bisamides (1,2-diamides). The table below contrasts their mass spectral behaviors.
Table 1: Diagnostic Comparison of Bisamide Isomers
| Feature | Gem-Bisamide ( | Vicinal Bisamide ( |
| Primary Neutral Loss | Intact Amide ( | Ammonia ( |
| Diagnostic Ion | N-Acyliminium Ion (Stable, intense) | Aziridinium ion or protonated diamine |
| Mechanism | Charge-remote stabilization by geminal N | Neighboring group participation (cyclization) |
| Low Energy CID | Dominant single fragment (Amide loss) | Complex mix (Ammonia loss, peptide-like |
| Symmetry Check | Unsymmetrical: Shows 2 distinct lossesSymmetrical: Shows 1 loss | Loss pattern depends on side-chain sterics |
Expert Insight: The "Unsymmetrical" Validation
For unsymmetrical gem-bisamides (
Experimental Protocol: Self-Validating Identification
This protocol ensures high-confidence identification by leveraging Energy-Resolved Mass Spectrometry (ER-MS).
Step 1: Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid ammonium buffers to prevent adduct interference.
-
Concentration: 1–10 µM.
Step 2: ESI Source Parameters
-
Mode: Positive Ion (
).[1] -
Capillary Voltage: 3.0 – 3.5 kV (Soft ionization is crucial to preserve the labile gem-bisamide precursor).
-
Source Temp: < 250°C (High heat can induce thermal degradation of the gem-bisamide prior to ionization).
Step 3: Energy-Resolved Breakdown (The Validation Step)
Instead of a single collision energy (CE), acquire spectra at stepped energies (e.g., 10, 20, 30, 40 eV).
-
Low CE (10-15 eV): Isolate the Precursor
. -
Med CE (20-30 eV): Observe the emergence of the N-acyliminium ion .
-
Validation Criteria: The mass difference between Precursor and this ion MUST equal the mass of the neutral amide (
).
-
-
High CE (>40 eV): Observe secondary fragmentation (CO loss).
Workflow Diagram
Figure 2: Decision tree for validating gem-bisamide structures using neutral loss analysis.
References
-
Banik, B. K., et al. (2022). Catalytic I2-moist DMSO-mediated synthesis of valuable α-amidohydroxyketones and unsymmetrical gem-bisamides from benzimidates. Organic & Biomolecular Chemistry. Link
-
Moraes, L. A. B., et al. (2001).[2] Intrinsic Gas-Phase Electrophilic Reactivity of Cyclic N-Alkyl- and N-Acyliminium Ions. Journal of Organic Chemistry. Link
-
Eberlin, M. N. (2001).[2] Ketalization of gaseous acylium ions. Journal of the American Society for Mass Spectrometry.[2] Link
-
IUPAC. (2013). Definitions of Terms Relating to Mass Spectrometry: Diagnostic Ion. Pure and Applied Chemistry. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide
This document provides essential procedural guidance for the safe handling and disposal of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide. As researchers and drug development professionals, our commitment to safety is paramount, extending from the bench to the final disposition of chemical waste. This guide is structured to provide not just a protocol, but a framework for understanding the chemical's hazard profile and the logic behind these essential disposal procedures.
Foundational Hazard Assessment
The disposal protocol for any chemical is dictated by its hazard profile. N-[(acetylamino)(3-nitrophenyl)methyl]acetamide combines the characteristics of a nitroaromatic compound and an acetamide. Aromatic nitro compounds can be thermally sensitive and reactive, while acetamide is a suspected carcinogen[1][2]. The closely related analog, N-(3-nitrophenyl)acetamide, is known to cause significant skin and eye irritation[3][4]. Therefore, this substance must be handled as a hazardous material with multiple potential risks.
| Hazard Category | Inferred Risk from Chemical Structure | Rationale & Disposal Implications |
| Chemical Reactivity | Potential for thermal sensitivity and reactivity. | Aromatic nitro compounds can be unstable[1]. Waste must be stored away from heat sources and segregated from incompatible materials, especially strong acids, bases, and oxidizing agents[2][5][6]. |
| Carcinogenicity | Suspected of causing cancer. | The presence of the acetamide functional group suggests potential carcinogenicity, as seen with acetamide itself. This necessitates handling with full PPE and ensuring waste is managed as carcinogenic material. |
| Acute Toxicity | Causes serious skin and eye irritation. May be harmful if swallowed or inhaled. | Based on data for N-(3-nitrophenyl)acetamide[3][4]. All handling and disposal steps must be designed to prevent direct contact, dust generation, and aerosolization[1][7]. |
| Environmental Hazard | Potential for environmental contamination. | Like most synthetic organic compounds, it must not be released into the environment. Disposal down the drain is strictly prohibited as it can lead to environmental contamination[2][5][8]. |
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Personal Protective Equipment (PPE)
Given the compound's hazard profile, a stringent PPE protocol is mandatory.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact[2][9].
-
Eye Protection : Use safety glasses with side shields or chemical safety goggles at all times[1][3].
-
Body Protection : A standard laboratory coat is required. Ensure it is kept clean and laundered separately from personal clothing[7].
-
Respiratory Protection : All handling of solid material or solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors[1][5].
Waste Collection and Segregation Protocol
The cornerstone of safe chemical disposal is the rigorous segregation of waste streams. This prevents dangerous reactions and ensures compliance with disposal regulations.
Step-by-Step Collection Procedure:
-
Container Selection : Use only designated hazardous waste containers that are in good condition, free from leaks, and constructed of a compatible material (e.g., polyethylene or the original product container)[7][10]. The container must have a secure, tight-fitting lid[3].
-
Waste Segregation :
-
Solid Waste : Collect waste N-[(acetylamino)(3-nitrophenyl)methyl]acetamide, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and spill cleanup debris in a container designated for Hazardous Solid Waste .
-
Liquid Waste : Collect solutions containing the compound in a container designated for Hazardous Liquid Waste . Do not mix with other waste streams unless compatibility has been explicitly confirmed[5].
-
-
Labeling : Immediately label the waste container with an official hazardous waste tag as soon as the first item is added[10]. The label must clearly state:
-
The words "Hazardous Waste"[5].
-
The full chemical name: "N-[(acetylamino)(3-nitrophenyl)methyl]acetamide".
-
The primary hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").
-
-
Storage : Keep waste containers securely sealed at all times, except when adding waste[10]. Store the container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup[1].
The following diagram illustrates the decision-making process for proper waste segregation and collection.
Caption: Waste segregation and collection workflow.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
Spill Cleanup Protocol:
-
Evacuate & Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone[11].
-
Assess & Assemble PPE : If the spill is manageable, don the appropriate PPE as described in Section 2.1.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent[1].
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1][12]. Use spark-proof tools if there is any fire risk[12].
-
Decontamination : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials (wipes, solvent rinsate) as hazardous waste[1].
-
Label and Store : Seal, label, and store the container with the spill cleanup waste alongside other hazardous waste for disposal.
This flowchart details the logical steps for responding to a chemical spill.
Caption: Logical flow for spill management response.
Final Disposal Pathway
Under no circumstances should N-[(acetylamino)(3-nitrophenyl)methyl]acetamide or its containers be disposed of in the regular trash or poured down the drain[2][5].
The only acceptable method for the final disposal of this chemical waste is through your institution's Environmental Health and Safety (EHS) office or a contracted licensed chemical waste disposal company[1][5][10]. These entities are equipped to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations[5].
Procedure for Final Disposal:
-
Ensure all waste containers are properly sealed and labeled as described above.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Provide the disposal company with an accurate description of the waste, including the full chemical name and quantity, to ensure it is managed safely and correctly[5].
-
Empty Containers : Empty containers that previously held this compound must be treated as hazardous waste or properly decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous liquid waste. Only after proper decontamination can the container be disposed of as non-hazardous waste, per your institution's guidelines[5].
By adhering to this comprehensive guide, you ensure the safe management of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide waste, protecting yourself, your colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Acetamide.
- Benchchem. (n.d.). Safe Disposal of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Guide for Laboratory Professionals.
- Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET.
- Span Chemie. (2016, April 18). ACETAMIDE FOR SYNTHESIS MSDS.
- Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS.
- Flinn Scientific. (2015, September 21). Safety Data Sheet (SDS) Acetamide.
- ECHEMI. (n.d.). N-(3-Nitrophenyl)acetamide SDS, 122-28-1 Safety Data Sheets.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3'-Nitroacetanilide.
- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Acetamide.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1).
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - N-Methylacetamide.
- Cayman Chemical. (2025, November 18). Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- PubChem. (n.d.). N-Methyl-N-(3-nitrophenyl)acetamide.
- Angene Chemical. (2025, October 19). Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms.
- CymitQuimica. (n.d.). CAS 122-28-1: N-(3-Nitrophenyl)acetamide.
- ChemSynthesis. (2025, May 20). N-acetyl-N-[3-(acetyl-methylamino)propyl]acetamide.
- PubChem. (n.d.). 3-Nitroacetanilide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
